1,5-Naphthyridine-4-thiol
Description
1,5-Naphthyridine-4-thiol is a heterocyclic compound with a fused naphthyridine ring system. It contains a sulfur atom (hence the “thiol” suffix) and exhibits significant importance in medicinal chemistry due to its diverse biological activities . The structure of this compound is depicted below:
2.
Synthesis Analysis
Several synthetic strategies have been explored for the preparation of 1,5-naphthyridine derivatives. These methods involve cyclization, functional group transformations, and metal-catalyzed reactions. For instance, one approach utilizes phosphine-catalyzed cyclization to form the 1,5-naphthyridine ring system . Additionally, metal-free cross-coupling reactions have been employed to access structurally complex dibenzo[b,h][1,5]naphthyridines .
3.
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring fused with a pyridine ring, wherein the sulfur atom is part of the thiol group. The arrangement of nitrogen atoms within the fused ring system gives rise to various isomers .
4.
Chemical Reactions Analysis
This compound exhibits reactivity with both electrophilic and nucleophilic reagents. It can undergo oxidations, reductions, and modification of side chains. Notably, metal complexes of 1,5-naphthyridines have been investigated .
6.
Physical And Chemical Properties Analysis
properties
IUPAC Name |
1H-1,5-naphthyridine-4-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHZZKBRDXCNBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=S)C=CN2)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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